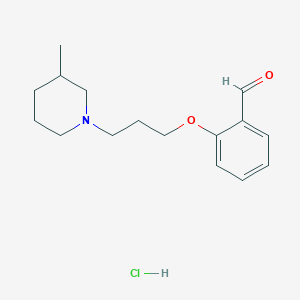

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride is a chemical compound with the molecular formula C16H23NO2·HCl and a molecular weight of 297.82 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

準備方法

The synthesis of 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride involves several steps. The primary synthetic route includes the reaction of 3-methylpiperidine with 3-chloropropanol to form 3-(3-methylpiperidin-1-yl)propanol. This intermediate is then reacted with 2-hydroxybenzaldehyde to yield 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

化学反応の分析

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

科学的研究の応用

Medicinal Chemistry

The primary application of 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride lies in its potential as a pharmaceutical agent. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems, particularly through interactions with histamine H3 receptors. This suggests its possible use in developing treatments for neurological disorders such as anxiety, depression, and schizophrenia.

Case Study: Histamine H3 Receptor Modulation

Research has shown that compounds similar to this one can influence histamine receptor activity, which is crucial for regulating neurotransmitter release. Binding affinity studies using radiolabeled ligands have demonstrated promising results, indicating that this compound could serve as a lead structure for developing new therapeutics targeting these receptors.

Organic Synthesis

This compound can be utilized as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in synthetic organic chemistry.

Reactions Involving the Compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | Aldehyde to Carboxylic Acid | 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzoic acid |

| Reduction | Aldehyde to Alcohol | 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzyl alcohol |

| Substitution | Methoxy Group Replacement | Various substituted derivatives |

Biological Studies

The compound has potential applications in biological research, particularly in studying enzyme interactions and receptor binding assays. It can serve as a tool for understanding biochemical pathways and developing assays to test the effects of various compounds on biological systems.

Example of Biological Application

Studies investigating the binding affinity of this compound to specific receptors can provide insights into its mechanism of action. Functional assays conducted on cell lines expressing target receptors can elucidate the compound's pharmacological profile.

作用機序

The mechanism of action of 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride can be compared with other similar compounds, such as:

- 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzyl alcohol

- 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzoic acid These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications .

生物活性

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly in the modulation of neurotransmitter systems. Its unique structure, characterized by a benzaldehyde moiety linked to a propoxy group and a 3-methylpiperidine, suggests various biological activities that warrant detailed exploration.

- Molecular Formula : C16H24ClNO2

- Molecular Weight : 299.83 g/mol

- IUPAC Name : 2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde; hydrochloride

The compound is synthesized through a multi-step organic reaction process, beginning with the reaction of 3-methylpiperidine with 3-chloropropanol, followed by a reaction with 2-hydroxybenzaldehyde, and finally converting it to its hydrochloride form using hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through its binding affinity to histamine H3 receptors. This interaction is critical for understanding its potential therapeutic applications, especially in neuropharmacology.

Neurotransmitter Modulation

Research indicates that compounds similar to this compound have shown promise in modulating neurotransmitter systems. For instance, compounds with structural similarities have been investigated for their effects on:

- Histamine H3 Receptors : Potential antagonism leading to increased neurotransmitter release.

- Dopaminergic Systems : Implications in treating disorders such as depression and schizophrenia.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of related compounds have shown varied results depending on concentration and exposure time. For example, compounds structurally related to this compound were evaluated for cytotoxicity against IL-1β-induced OUMS27 cells. Results indicated minimal cytotoxicity at lower concentrations but moderate effects at higher concentrations (10 μg/mL for 24 hours) .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde | Similar propoxy and piperidine structure | Potential H3 antagonist |

| 1-[4-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one | Contains similar piperidine moiety | Investigated for antidepressant effects |

| 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde | Related structure with hydroxyl group | Impurity related to beta-blockers |

The distinct combination of functional groups in this compound may confer unique biological properties compared to these similar compounds, necessitating further research to elucidate these differences comprehensively.

Case Studies and Research Findings

Recent studies focusing on the biological activity of related compounds provide insights into their mechanisms:

- Histamine H3 Antagonism : A study demonstrated that compounds targeting histamine H3 receptors could enhance synaptic transmission and improve cognitive functions in animal models.

- Neuroprotective Effects : Research on related piperidine-based compounds has shown potential neuroprotective effects against oxidative stress-induced neuronal damage.

These findings underscore the importance of exploring the biological activity of this compound as a candidate for further pharmacological development.

特性

IUPAC Name |

2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-14-6-4-9-17(12-14)10-5-11-19-16-8-3-2-7-15(16)13-18;/h2-3,7-8,13-14H,4-6,9-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJCNQNTAUMSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CCCOC2=CC=CC=C2C=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。